4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether
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Overview
Description
4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether is an organic compound with the molecular formula C13H16N2O. It is characterized by the presence of an ethylphenyl group attached to a pyrazolyl ethyl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether typically involves the reaction of 4-ethylphenol with 2-(1H-pyrazol-1-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrazole ring can be reduced under specific conditions to yield a dihydropyrazole derivative.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Major Products
Oxidation: 4-ethylphenyl acetic acid.
Reduction: 4-ethylphenyl 2-(dihydropyrazol-1-yl)ethyl ether.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole ring is known to interact with various biological targets, influencing pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl piperidine
- 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl methyl ether
- 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ethyl ether
Uniqueness
4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether is unique due to its specific combination of an ethylphenyl group and a pyrazolyl ethyl ether moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[2-(4-ethylphenoxy)ethyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-12-4-6-13(7-5-12)16-11-10-15-9-3-8-14-15/h3-9H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNMLWZGRWHBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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